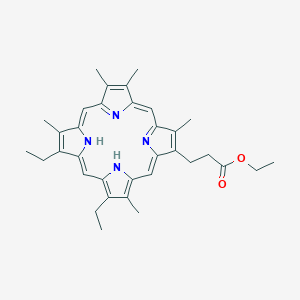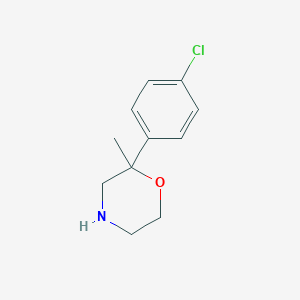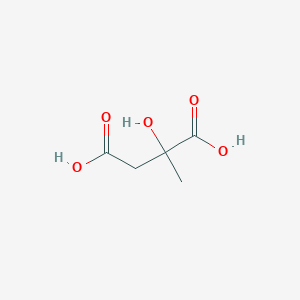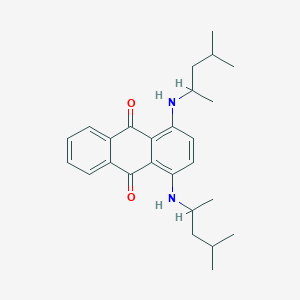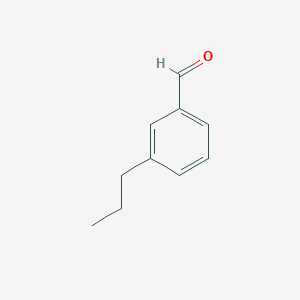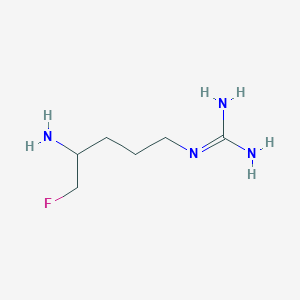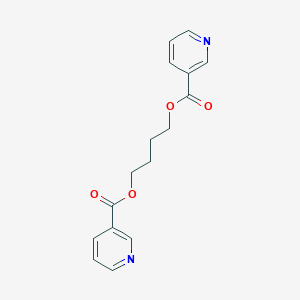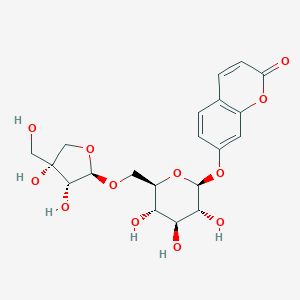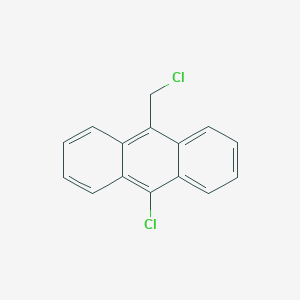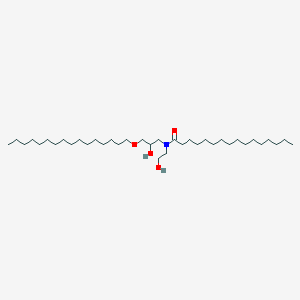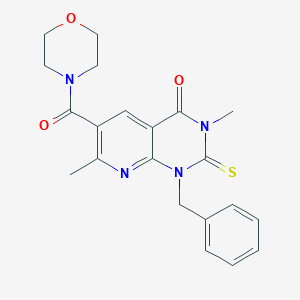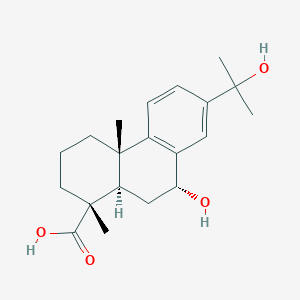![molecular formula C19H24FN3O B025542 N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide CAS No. 102585-99-9](/img/structure/B25542.png)
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” typically involves multi-step organic reactions. One common route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of the Aminophenyl Group: The o-aminophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Diethylaminoethyl Group: This step might involve the alkylation of the amine group with a diethylaminoethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which “Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” exerts its effects involves its interaction with specific molecular targets. These might include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog with similar core structure but lacking additional functional groups.
N-(o-aminophenyl)benzamide: Similar structure but without the diethylaminoethyl and fluorine groups.
N-(2-(diethylamino)ethyl)benzamide: Lacks the o-aminophenyl and fluorine groups.
Uniqueness
“Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-” is unique due to the presence of the o-aminophenyl, diethylaminoethyl, and fluorine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
102585-99-9 |
|---|---|
Formule moléculaire |
C19H24FN3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H24FN3O/c1-3-22(4-2)13-14-23(18-8-6-5-7-17(18)21)19(24)15-9-11-16(20)12-10-15/h5-12H,3-4,13-14,21H2,1-2H3 |
Clé InChI |
SGMNODFVDOBJOE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
Key on ui other cas no. |
102585-99-9 |
Synonymes |
N-(o-Aminophenyl)-N-[2-(diethylamino)ethyl]-p-fluorobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)
